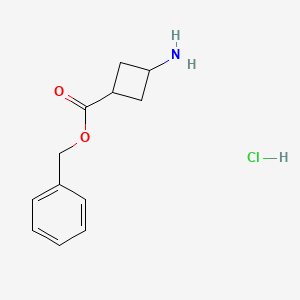
Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c13-11-6-10 (7-11)12 (14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H/t10-,11- . This indicates the presence of a benzyl group, a 3-aminocyclobutane-1-carboxylate group, and a hydrochloride group in the molecule.Chemical Reactions Analysis
Amines, such as Benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
This compound is typically available in powder form . It has a molecular weight of 241.72 . The compound’s storage temperature is typically around 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Medical Imaging Applications
- Synthesis of [F-18] FACBC for PET Imaging : The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an amino acid for positron emission tomography (PET), has been developed. This synthesis, starting from benzyl bromide with epichlorohydrin, leads to a tumor-avid compound used in PET imaging (Shoup & Goodman, 1999).
Tumor Detection and Treatment
- 1-Aminocyclobutane[11C]carboxylic Acid in Tumor Detection : This research outlines the preferential incorporation of 1-aminocyclobutane[14C]carboxylic acid by various tumor types, demonstrating its potential as a tumor-seeking agent, particularly when used with positron emission computed tomography (Washburn et al., 1979).
- Synthesis of a Boron Neutron Capture Therapy Agent : The creation of a boronated aminocyclobutanecarboxylic acid for neutron capture therapy, designed to target brain tumors, shows the potential medical application of this compound (Kabalka & Yao, 2003).
- Tumor Detection with C-11-Carboxylic Acid : The use of 1-aminocyclobutane C-11-carboxylic acid in positron emission computed tomography for detecting neoplastic lesions highlights its potential as a noninvasive indicator of metabolic tumor activity (Hübner et al., 1981).
Chemical Synthesis and Characterization
- Synthesis of Cis and Trans 2,7-Methanoglutamic Acids : The regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes, including cyclobutane derivatives, demonstrate the versatility in chemical synthesis processes (Gaoni, 1988).
- Photochemical Route to Hydroxy Derivatives : The photochemical synthesis of 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid demonstrates innovative approaches to creating structurally unique compounds (Chang et al., 2018).
Neuropharmacology
- Characterization of 1-Aminocyclobutane-1-carboxylate in Neuropharmacology : The study of 1-aminocyclobutane-1-carboxylate (ACBC), as a glycine receptor antagonist in neuropharmacology, reveals its rapid elimination in the brain and limited in vivo utility despite in vitro potency (Rao et al., 1990).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
benzyl 3-aminocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWHJVKQPGKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)
![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)
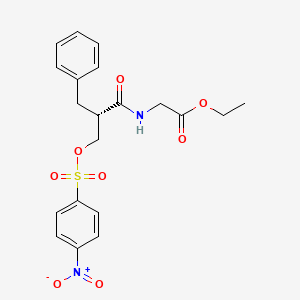
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)
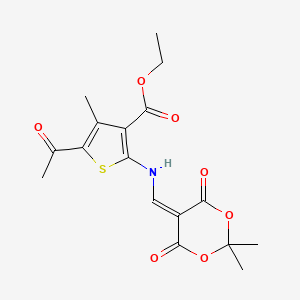
![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)
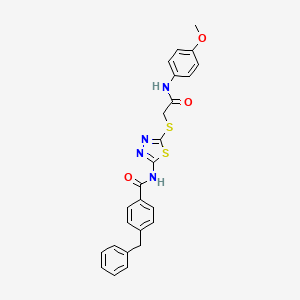
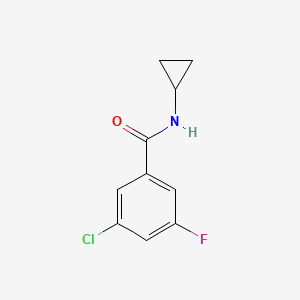
![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)
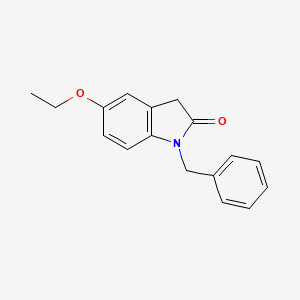
![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)